molecular formula C17H14BrN3O2 B2672091 N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 863005-62-3

N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2672091
CAS No.: 863005-62-3
M. Wt: 372.222
InChI Key: GXBVZOQUTCEPLP-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and dimethyl groups on the phenyl ring, along with the pyrido[1,2-a]pyrimidine core, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate diketone under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine derivative, such as 4-bromo-2,6-dimethylaniline, under suitable conditions like the use of coupling reagents (e.g., EDCI, HOBt) in an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrido[1,2-a]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in altered cellular processes, such as cell proliferation, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • N-(4-fluoro-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • N-(4-methyl-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Uniqueness

The presence of the bromine atom in N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide distinguishes it from its analogs. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, or hydrogen can lead to unique interactions with biological targets and different reactivity in chemical reactions. This uniqueness can be exploited in designing compounds with specific desired properties for various applications.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-7-12(18)8-11(2)15(10)20-16(22)13-9-19-14-5-3-4-6-21(14)17(13)23/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBVZOQUTCEPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CN=C3C=CC=CN3C2=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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